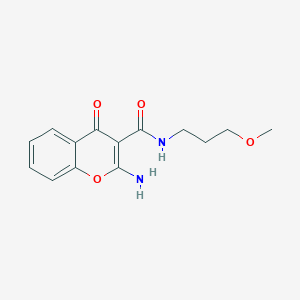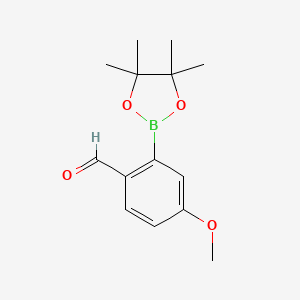
1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium
Descripción general
Descripción
1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium is a compound belonging to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their stability and versatility in various chemical reactions. The adamantyl groups attached to the imidazolium ring enhance the steric bulk and stability of the compound, making it useful in various catalytic and synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium can be synthesized through several methods. One common approach involves the reaction of 1-adamantylamine with glyoxal to form a diimine intermediate, which is then cyclized with formaldehyde and ammonium chloride to yield the imidazolium ring. The reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of imidazolium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of imidazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the adamantyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under an inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require a catalyst and elevated temperatures.
Major Products
Oxidation: Imidazolium oxides.
Reduction: Imidazolidines.
Substitution: Substituted imidazolium derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions and olefin metathesis.
Biology: Investigated for its potential as an antimicrobial agent due to its stability and ability to disrupt microbial membranes.
Medicine: Explored for its potential use in drug delivery systems, leveraging its stability and ability to form complexes with various drugs.
Industry: Utilized in the synthesis of polymers and advanced materials, where its stability and reactivity are advantageous.
Mecanismo De Acción
The mechanism by which 1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium exerts its effects is primarily through its role as a ligand in catalytic processes. The adamantyl groups provide steric protection, enhancing the stability of the catalytic complex. The imidazolium ring can coordinate with metal centers, facilitating various catalytic cycles. In biological systems, the compound can interact with cell membranes, leading to disruption and potential antimicrobial effects.
Comparación Con Compuestos Similares
1,3-Bis(1-adamantyl)-4,5-dihydroimidazolium is unique due to its adamantyl groups, which provide enhanced stability and steric bulk compared to other N-heterocyclic carbenes. Similar compounds include:
1,3-Bis(2,4,6-trimethylphenyl)imidazolium: Known for its use in catalysis but lacks the steric bulk of adamantyl groups.
1,3-Diisopropylimidazolium: Another NHC with different steric and electronic properties.
1,3-Bis(2,6-diisopropylphenyl)imidazolium: Offers a balance between steric bulk and electronic properties but is less stable than the adamantyl derivative.
These comparisons highlight the unique properties of this compound, particularly its stability and suitability for various applications in catalysis and beyond.
Propiedades
IUPAC Name |
1,3-bis(1-adamantyl)-4,5-dihydroimidazol-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N2/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22/h15-21H,1-14H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGROCAXBDFXGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](=CN1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101007349 | |
| Record name | 1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101007349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-33-9 | |
| Record name | 1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101007349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3E)-7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine](/img/structure/B7884393.png)








![3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid](/img/structure/B7884459.png)
![6-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7884468.png)


![[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B7884493.png)
